Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate
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Overview
Description
Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a benzyloxy group, a chloro substituent, and a hydroxy group on the thiophene ring, along with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of Substituents: The benzyloxy group can be introduced via nucleophilic substitution reactions, while the chloro substituent can be added through electrophilic chlorination. The hydroxy group can be introduced through hydroxylation reactions.
Esterification: The carboxylic acid group on the thiophene ring can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a dechlorinated product
Substitution: Formation of various substituted thiophene derivatives
Scientific Research Applications
Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chloro and hydroxy groups can engage in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(benzyloxy)-4-chloro-2-hydroxythiophene-3-carboxylate
- Methyl 5-(benzyloxy)-3-chloro-4-hydroxythiophene-2-carboxylate
- Methyl 5-(benzyloxy)-4-chloro-3-methoxythiophene-2-carboxylate
Uniqueness
Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity, while the chloro and hydroxy groups provide sites for further chemical modifications. This unique combination of functional groups makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C13H11ClO4S |
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Molecular Weight |
298.74 g/mol |
IUPAC Name |
methyl 4-chloro-3-hydroxy-5-phenylmethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO4S/c1-17-12(16)11-10(15)9(14)13(19-11)18-7-8-5-3-2-4-6-8/h2-6,15H,7H2,1H3 |
InChI Key |
SHHVCFLQMQTYDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)OCC2=CC=CC=C2)Cl)O |
Origin of Product |
United States |
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